molecular formula C12H17N3O4 B1375765 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid CAS No. 1250997-59-1

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Cat. No.: B1375765
CAS No.: 1250997-59-1
M. Wt: 267.28 g/mol
InChI Key: QSIMQYFAMRGECB-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The structure of this compound includes a fused bicyclic system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the imidazo[4,5-c]pyridine core, often using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The imidazo[4,5-c]pyridine core is known for its bioactivity, and modifications of this structure can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials and as a building block in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways, potentially interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds have a similar bicyclic structure but with different heteroatoms.

Uniqueness

What sets 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid apart is the presence of the Boc protecting group, which provides additional stability and allows for selective deprotection. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(14-6-13-7)9(15)10(16)17/h6,9H,4-5H2,1-3H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIMQYFAMRGECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 2
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 3
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 6
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

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